molecular formula C20H23ClN2O2 B4035091 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B4035091
M. Wt: 358.9 g/mol
InChI Key: KRWULCKVIIUARU-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one typically involves the reaction of 3-chlorophenylpiperazine with 4-methoxyphenylpropanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-25-19-8-5-16(6-9-19)7-10-20(24)23-13-11-22(12-14-23)18-4-2-3-17(21)15-18/h2-6,8-9,15H,7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWULCKVIIUARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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